molecular formula C23H21N5O2 B2762434 3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896291-53-5

3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2762434
CAS RN: 896291-53-5
M. Wt: 399.454
InChI Key: OXOKMEKNQTYZBE-UHFFFAOYSA-N
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Description

The compound “3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups and rings, including an imidazole ring and a purine ring, which are common structures in many biological molecules. The presence of these rings suggests that this compound could potentially have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole and purine rings. This could potentially be achieved through condensation reactions or through the use of preformed ring structures . The addition of the ethyl, methyl, phenyl, and m-tolyl groups would likely occur in subsequent steps, possibly through substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The imidazole and purine rings would contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and polarity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the imidazole and purine rings, as well as the various substituents. The rings could potentially participate in aromatic substitution reactions, while the substituents could be involved in a variety of other reactions, depending on their specific functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

These diverse applications highlight the multifaceted nature of EMPT and underscore its potential in various scientific domains. As research continues, we may uncover additional uses and mechanisms of action for this intriguing compound. 🌟

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. The presence of the imidazole and purine rings suggests that it could potentially interact with biological molecules that recognize these structures .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities. This could potentially lead to the discovery of new biological targets or therapeutic applications .

properties

IUPAC Name

2-ethyl-4-methyl-6-(3-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-4-26-21(29)19-20(25(3)23(26)30)24-22-27(19)14-18(16-10-6-5-7-11-16)28(22)17-12-8-9-15(2)13-17/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOKMEKNQTYZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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